molecular formula C19H20N4OS B2622523 N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 440334-28-1

N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Katalognummer: B2622523
CAS-Nummer: 440334-28-1
Molekulargewicht: 352.46
InChI-Schlüssel: BOEBKFURKOGQDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide (CAS Number: 440334-28-1) is a small molecule research compound with a molecular formula of C19H20N4OS and a molecular weight of 352.45 g/mol . This benzamide derivative features a dihydroquinazoline scaffold, a structural motif of significant interest in medicinal chemistry due to its diverse biological activity. Quinazoline derivatives have been identified as key scaffolds in the development of potential therapeutic agents. Specifically, tetrahydroquinazoline derivatives have been investigated for their role as selective cytotoxic agents . Furthermore, structurally related 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives have demonstrated notable anti-inflammatory and analgesic properties in scientific studies, functioning as COX-1/2 inhibitors with an improved gastric profile compared to some standard drugs . This suggests potential research applications for this chemical class in exploring inflammatory pathways. This product is supplied for laboratory research purposes. It is intended for use by qualified researchers in in vitro assays and other non-clinical investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use.

Eigenschaften

IUPAC Name

N-propan-2-yl-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-12(2)21-18(24)14-9-7-13(8-10-14)11-20-17-15-5-3-4-6-16(15)22-19(25)23-17/h3-10,12,15H,11H2,1-2H3,(H,21,24)(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVOVBLTJBIZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN=C2C3C=CC=CC3=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), cytotoxicity profiles, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

It features a propan-2-yl group, a benzamide moiety, and a sulfanylidene-dihydroquinazoline structure that may contribute to its biological activities.

Biological Activities

1. Cytotoxicity:
Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrahydroquinazoline derivatives have been shown to selectively kill HIV-infected cells and exhibit cytotoxicity against leukemia cells at micromolar concentrations .

CompoundCell LineIC50 (µM)Reference
N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamideKG-1 (Leukemia)TBD
SGI-1027KG-1 (Leukemia)0.9

2. Mechanism of Action:
The proposed mechanism involves inhibition of DNA methyltransferases (DNMTs), which are critical for regulating gene expression through epigenetic modifications. Compounds structurally related to N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide have been documented to inhibit DNMT1 and DNMT3A, leading to reactivation of silenced genes in cancer cells .

Structure-Activity Relationships (SAR)

The effectiveness of N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide can be influenced by various structural modifications:

  • Substituent Effects: The presence of specific substituents on the benzamide or quinazoline moieties can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve cytotoxicity against certain cancer cell lines .
Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Aliphatic chainsDecreased activity

Case Studies

Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various derivatives similar to N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide against leukemia KG-1 cells. The results indicated that modifications in the quinazoline structure led to varying degrees of efficacy, with some derivatives achieving IC50 values lower than 5 µM .

Case Study 2: DNMT Inhibition
Another investigation focused on the inhibition of DNMTs by compounds structurally related to our target compound. The study revealed that certain derivatives exhibited over 90% inhibition of DNMT3A at concentrations around 10 µM, suggesting strong potential for epigenetic modulation in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Cancer Research

N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is included in libraries for screening compounds targeting various biological pathways, particularly those related to cancer. Its structural components indicate potential interactions with kinase targets, which are vital in cancer cell signaling pathways. Compounds with similar structures have shown promise as inhibitors of DNA methyltransferases, which are implicated in tumorigenesis .

Anti-inflammatory and Analgesic Properties

Research on related compounds, such as 1,4-dihydroquinazolin derivatives, has demonstrated significant anti-inflammatory and analgesic activities. Specific derivatives exhibited potent COX-2 inhibition comparable to established drugs like celecoxib . Given the structural similarities, it is plausible that N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide may also possess similar therapeutic effects.

Inhibition of Enzymatic Activity

The compound's design suggests its potential as an inhibitor of various enzymes involved in disease processes. For instance, derivatives of dihydroquinazoline have been explored for their ability to inhibit cyclooxygenases (COX), which play a critical role in inflammation and pain .

Synthesis and Development

The synthesis of N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide typically involves multi-step organic reactions that integrate various functional groups. This complexity allows for modifications that can enhance biological activity or selectivity towards specific targets.

Synthesis Steps Overview

  • Formation of Dihydroquinazoline Core : The initial step involves creating the dihydroquinazoline structure through cyclization reactions.
  • Benzamide Coupling : The benzamide moiety is introduced via an amide bond formation with appropriate coupling agents.
  • Final Modifications : Further modifications may include the introduction of substituents to optimize pharmacological properties.

Case Study 1: Anticancer Activity

A study on similar quinazoline derivatives highlighted their cytotoxic effects against leukemia cells (KG-1), with some compounds exhibiting micromolar range activity comparable to reference drugs . This suggests that N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide could be evaluated for similar anticancer properties.

Case Study 2: In Vivo Efficacy

In vivo studies on related benzamide derivatives showed significant reductions in edema and pain responses compared to standard treatments . These findings underscore the potential efficacy of N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide in treating inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

Compounds with analogous benzamide scaffolds but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Key Substituents Molecular Weight (g/mol) Potential Properties Reference
N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide Quinazoline-sulfanylidene, isopropyl ~422.5 (estimated) High polarity (C=S), moderate logP
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide Methoxyphenyl, hydroxy-propan-2-yl ~449.5 Increased solubility (polar hydroxy group)
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide Fluorophenyl-sulfanyl, pyridinylmethyl ~408.4 Enhanced π-π stacking (pyridine), lower logP
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline, sulfonamide ~317.4 High solubility (sulfonamide), rigid structure

Key Observations :

  • Sulfur-Containing Groups : The sulfanylidene group in the target compound offers distinct hydrogen-bond acceptor properties compared to sulfonamides (e.g., in ) or alkyl sulfanyl groups (e.g., ). This may influence binding to cysteine residues or metal ions in enzymatic pockets.
  • Heterocyclic Moieties : Quinazoline derivatives (target compound) are associated with kinase inhibition, whereas pyridine () or oxadiazole () scaffolds may target different pathways (e.g., antimicrobial or anti-inflammatory).

Q & A

Q. How can researchers minimize batch-to-batch variability during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent volume, and catalyst loading .
  • Quality Control : Establish strict HPLC purity thresholds (>98%) for intermediates and final products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.